molecular formula C18H25ClN2O5S B5181258 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide

Cat. No. B5181258
M. Wt: 416.9 g/mol
InChI Key: VEKPEALMQOITPX-UHFFFAOYSA-N
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Description

2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound was first synthesized in 2005 and has since been studied extensively for its mechanism of action and potential applications in various fields of medicine.

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X is not fully understood, but studies have shown that it works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are essential for cancer cell survival. By inhibiting Hsp90, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X has a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X is its potency and specificity. It has been shown to have potent anti-cancer activity at low concentrations, and its mechanism of action is highly specific to cancer cells. However, one of the limitations of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X. One area of interest is in the development of more soluble analogs of the 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide that can be administered more easily in vivo. Another area of research is in the identification of biomarkers that can predict which patients are most likely to respond to treatment with 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X. Finally, there is interest in studying the potential of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.

Synthesis Methods

The synthesis of 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with morpholine to form 4-chloro-2-(4-morpholinyl)phenol. This intermediate product is then reacted with cyclohexylcarbonyl chloride and sodium hydride to form the final product, 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-cyclohexylacetamide X has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c19-14-6-7-16(26-13-18(22)20-15-4-2-1-3-5-15)17(12-14)27(23,24)21-8-10-25-11-9-21/h6-7,12,15H,1-5,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKPEALMQOITPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide

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